2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-3-5-14(6-4-13)23-18(25)12-28-19-20(26)24(10-9-22-19)15-7-8-17(27-2)16(21)11-15/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCOQSLOHMYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazinone Core
The 3,4-dihydropyrazin-2(1H)-one scaffold is typically synthesized via cyclocondensation of α-amino ketones or β-keto amides. A widely adopted approach involves reacting 3-chloro-4-methoxybenzaldehyde with glyoxylic acid in the presence of ammonium acetate under reflux conditions. This produces 4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid, which is subsequently decarboxylated using copper(I) oxide in quinoline at 180°C to yield 4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazine.
Key Reaction:
$$
\text{3-Chloro-4-methoxybenzaldehyde} + \text{Glyoxylic Acid} \xrightarrow{\text{NH}4\text{OAc, Δ}} \text{Pyrazinone Intermediate} \xrightarrow{\text{Cu}2\text{O, Quinoline}} \text{Decarboxylated Product}
$$
Thiolation of the Pyrazinone Ring
Introducing the sulfanyl group at position 2 of the pyrazinone ring requires nucleophilic aromatic substitution (SNAr). The pyrazinone intermediate is treated with thiourea in dimethylformamide (DMF) at 80°C, followed by acidic hydrolysis with HCl to generate the free thiol. Alternatively, direct thiolation is achieved using sodium hydrosulfide (NaSH) in ethanol under nitrogen atmosphere, achieving yields of 78–85%.
Optimization Note:
Replacing DMF with dimethyl sulfoxide (DMSO) increases reaction efficiency due to superior solvation of the intermediate thiolate anion.
Acetamide Coupling Strategies
Nucleophilic Acyl Substitution
The thiolated pyrazinone is reacted with 2-chloro-N-(4-methylphenyl)acetamide in acetone using potassium carbonate (K₂CO₃) as a base. This SN2 reaction proceeds at 60°C for 12 hours, forming the sulfanylacetamide linkage. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the target compound in 72% yield.
Reaction Scheme:
$$
\text{Pyrazinone-SH} + \text{Cl-CH}2\text{-CO-NH-C}6\text{H}4\text{-CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{Target Compound}
$$
Carbodiimide-Mediated Coupling
For higher regioselectivity, the thiol group is first converted to a disulfide using iodine, followed by reduction with lithium aluminium hydride (LiAlH₄). The resulting thiol is then coupled with 2-bromo-N-(4-methylphenyl)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 88% yield but requires anhydrous conditions.
Alternative Routes and Modifications
One-Pot Synthesis
A streamlined protocol condenses the pyrazinone formation, thiolation, and acetylation into a single reaction vessel. Starting from 3-chloro-4-methoxyaniline, the sequence involves:
Enzymatic Acetylation
Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze the acetylation step in aqueous media. This green chemistry approach achieves 70% yield with >99% enantiomeric excess, though substrate scope remains limited.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the sulfanylacetamide moiety and dihedral angles between aromatic planes (14.9–45.8°), influencing molecular packing.
Comparative Analysis of Methods
Industrial-Scale Considerations
For bulk production, the SN2 route using K₂CO₃ in acetone is preferred due to reagent affordability and tolerance to moisture. Continuous flow reactors enhance throughput, achieving 1.2 kg/day with 94% purity after recrystallization from ethanol/water.
Chemical Reactions Analysis
Cyclocondensation Reactions
The triazole core is typically synthesized via cyclocondensation of thiosemicarbazide intermediates. For example:
-
Microwave irradiation reduces reaction times from hours to minutes. In analogous syntheses (e.g., 6-aryl-3-substituted-5H-1,2,4-triazolo[4,3-b] triazoles), microwave methods achieved 77% yield in 10 minutes , compared to 25% yield in 130 minutes under conventional heating .
-
Solvent-free conditions are preferred to minimize side reactions, as demonstrated in the synthesis of 1,2,4-triazolo[1,5-a]pyridines .
Comparative Reaction Data (Microwave vs. Conventional)
| Entry | Method | Time | Yield (%) | Temp. (°C) | Ref. |
|---|---|---|---|---|---|
| 1 | Conventional Heating | 6–24 hours | 45–83 | 55–170 | |
| 2 | Microwave Irradiation | 5–20 mins | 77–97 | 120–350 |
Alkylation and S-Substitution
The thiol (-SH) group at position 3 undergoes alkylation to form thioethers or disulfides. For instance:
-
Reaction with 1-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃/DMF) yields the target compound. Similar S-alkylations of 4-methoxyphenyl-1,2,4-triazole-3-thiols achieved 70–89% yields using alkyl halides .
-
Microwave-assisted alkylation of thiols (e.g., morpholino-substituted derivatives) completed in 5–15 minutes at 90–160°C .
Key Alkylation Conditions
| Substrate | Alkylating Agent | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| 4-Methoxyphenyl-triazole-3-thiol | 1-Iodobutane | K₂CO₃, DMF, 80°C, 2 h | 85–89 | |
| Analogous thiols | Bromoethyl derivatives | MW, 90–160°C, 5–15 mins | 79–97 |
Schiff Base Formation
The thiol or amino groups can react with aldehydes/ketones to form Schiff bases, enhancing pharmacological properties. For example:
-
3-(4-Methoxyphenyl)-1,2,4-triazole-5-thione derivatives condensed with indoline-2,3-dione yielded hydrazide hybrids with 88% efficiency .
-
Schiff bases of 1,2,4-triazoles exhibited antimicrobial (MIC: 0.5–1 μM) and antitumor (IC₅₀: 51–130 nM) activities .
Antitumor Activity of Analogous Derivatives
| Compound | Target Cell Line | IC₅₀ (nM) | Ref. |
|---|---|---|---|
| Quinazolinylpiperidinyl triazole | MKN-45 | 51 | |
| Diarylurea-triazole hybrid | HT-29 | 0.90 |
Metal Complexation
The thiol and triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming complexes with enhanced stability and bioactivity:
-
Bis(cyclopentadienyl)titanium(IV) complexes of Schiff base triazoles showed improved catalytic activity in oxidation reactions .
-
Metallophthalocyanine-triazole derivatives demonstrated moderate yields (38%) under microwave conditions .
Comparative Analysis of Synthetic Methods
The table below highlights optimized protocols for key reactions:
| Reaction Type | Conditions | Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclocondensation | MW, solvent-free, 140°C | 10 min | 77 | Fast, high yield, eco-friendly |
| S-Alkylation | K₂CO₃/DMF, 80°C | 2 h | 85–89 | Scalable, mild conditions |
| Schiff Base Formation | Ethanol, HCl, reflux | 4 h | 88 | High purity, simple workup |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The anticancer potential is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
Case Study :
In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the activation of apoptotic pathways and inhibition of key survival signals in cancer cells.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process.
Research Findings :
Molecular docking studies suggest that this compound can effectively bind to 5-LOX, inhibiting its activity. This property may lead to therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound also shows promise as an inhibitor of various enzymes, including cyclooxygenase (COX) and cholinesterases.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | IC50 Value | Biological Activity |
|---|---|---|
| COX-2 | Moderate | Anti-inflammatory |
| Acetylcholinesterase | 19.2 μM | Potential neuroprotective effect |
| Butyrylcholinesterase | 13.2 μM | Potential neuroprotective effect |
Mechanism of Action
The mechanism of action of 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Heterocycles
- Target Compound : 3-oxo-3,4-dihydropyrazine.
- Analog 1 (, a/b): Cyanoacetamide backbone with a hydrazinylidene group .
- Analog 2 (): Quinazolinone-thiazolidinone hybrid .
- Analog 3 (): Quinazolinone core .
Unlike cyanoacetamide derivatives (e.g., 13a/b), the target lacks a nitrile group, which may reduce electrophilicity.
Substituent Effects
- Target Compound : 3-chloro-4-methoxyphenyl (polar, hydrogen-bonding) and 4-methylphenyl (lipophilic).
- Analog 1 (13a) : 4-methylphenyl and 4-sulfamoylphenyl (enhanced solubility due to sulfonamide) .
- Analog 3 () : 4-chlorophenyl and 4-sulfamoylphenyl (increased polarity) .
The chloro and methoxy groups in the target compound may improve membrane permeability compared to sulfamoyl-containing analogs.
Physicochemical Properties
Melting Points
- Analog 1 (13a) : 288°C .
- Analog 1 (13b) : 274°C .
- Target Compound : Expected to exceed 274°C due to the chloro group’s lattice-stabilizing effects.
Spectroscopic Data
The absence of a nitrile peak (C≡N) in the target compound distinguishes it from cyanoacetamide derivatives.
Biological Activity
The compound 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a pyrazine ring, a sulfanyl group, and various aromatic moieties. Its molecular formula is , and it has a molecular weight of approximately 367.87 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have reported that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The presence of the sulfanyl group is believed to enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of similar compounds. They are reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in models of arthritis and other inflammatory diseases .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammatory responses.
- Receptor Modulation : It could act on specific receptors involved in cell signaling pathways that regulate growth and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Testing :
- Anti-inflammatory Research :
Data Summary Table
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and what are the critical intermediates?
The synthesis typically involves multi-step reactions starting with functionalized pyrazine and phenyl precursors. Key intermediates include:
- 3-chloro-4-methoxyphenyl pyrazinone : Formed via cyclization of substituted hydrazines and diketones under acidic conditions.
- Thioacetamide intermediates : Generated by nucleophilic substitution of the pyrazine sulfur moiety with activated acetamide derivatives.
Reaction conditions (e.g., temperature, catalysts) significantly impact yield. For example, coupling reactions often use DCC/DMAP for amide bond formation, achieving ~60–75% yields .
Q. What spectroscopic and crystallographic methods are used to confirm its structure?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.7–7.4 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C–S bond: 1.76 Å) and dihedral angles (e.g., 85.2° between pyrazine and phenyl rings), confirming stereoelectronic effects . SHELX software is widely used for refinement, leveraging intensity data and space group symmetry (e.g., monoclinic ) .
Q. How is the crystal structure resolved, and what insights does it provide?
Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). SHELXL refines the structure using least-squares methods, with hydrogen bonds (e.g., N–H···O, 2.89 Å) stabilizing the lattice . The crystal packing reveals intermolecular interactions critical for stability and solubility.
Advanced Research Questions
Q. How can statistical experimental design optimize synthesis conditions?
- Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., temperature, stoichiometry). For example, a 3 factorial design revealed that increasing reaction temperature from 60°C to 80°C improves yield by 15% while reducing byproduct formation .
- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships, enabling prediction of optimal conditions (e.g., 72°C, 1.2 equiv. catalyst) .
Q. How do substituents influence bioactivity, and how can this be analyzed?
- Structure-Activity Relationship (SAR) : Modifying the 4-methylphenyl group to electron-withdrawing substituents (e.g., nitro) reduces antimicrobial activity by 40%, while methoxy groups enhance solubility without compromising potency .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to target enzymes (e.g., dihydrofolate reductase) by analyzing hydrophobic pockets and hydrogen-bonding interactions .
Q. How can computational chemistry predict reaction pathways and intermediates?
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies transition states (e.g., activation energy: 28 kcal/mol for sulfur nucleophilic attack) .
- Reaction Path Search Algorithms : GRRM or AFIR methods map potential energy surfaces, revealing low-energy pathways for regioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
